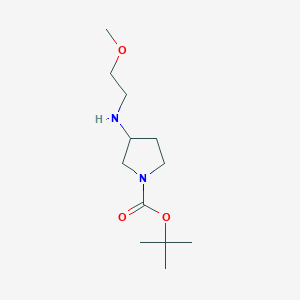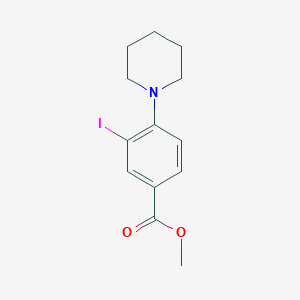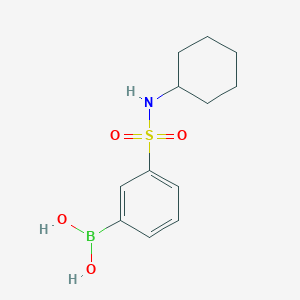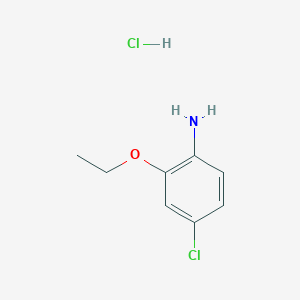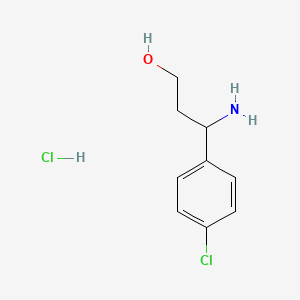![molecular formula C8H13Cl2N3 B1418758 [2-(4,5-dichloro-3-méthyl-1H-pyrazol-1-yl)butyl]amine CAS No. 1177292-42-0](/img/structure/B1418758.png)
[2-(4,5-dichloro-3-méthyl-1H-pyrazol-1-yl)butyl]amine
Vue d'ensemble
Description
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine is a chemical compound with the molecular formula C8H13Cl2N3 It is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and an amine group attached to a butyl chain
Applications De Recherche Scientifique
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Biochemical pathways
The compound could potentially affect various biochemical pathways. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .
Analyse Biochimique
Biochemical Properties
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .
Cellular Effects
The effects of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it may upregulate or downregulate specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can affect metabolic processes by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Metabolic Pathways
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
The subcellular localization of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine typically involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with a butylamine derivative. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4,5-dichloro-1H-pyrazol-1-yl)ethyl]amine
- [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]amine
- [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)hexyl]amine
Uniqueness
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the length of the butyl chain. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N3/c1-3-6(4-11)13-8(10)7(9)5(2)12-13/h6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSLOOFGKJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C(=C(C(=N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210981 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177292-42-0 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177292-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



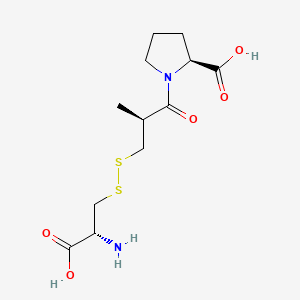
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)

![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
